(-)-Canadalisol - 123878-19-3

(-)-Canadalisol

Catalog Number: EVT-1170955
CAS Number: 123878-19-3
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

(-)-Canadalisol belongs to the class of alkaloids, which are organic compounds that mostly contain basic nitrogen atoms. Alkaloids are known for their pharmacological effects and are often derived from plants. This compound is specifically categorized under isoquinoline alkaloids, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of (-)-Canadalisol involves several steps, beginning with simpler organic molecules. A common synthetic route includes:

  1. Formation of the Core Structure: This is typically achieved through cyclization reactions that establish the fundamental framework of the molecule.
  2. Introduction of Functional Groups: Various functional groups are introduced using reagents such as lithium diisopropylamide and boron trifluoride etherate.
  3. Final Stereochemical Adjustments: Chiral auxiliaries or catalysts are employed to ensure that the final product possesses the correct stereochemistry.

The synthesis process may also explore biotechnological approaches, utilizing genetically modified microorganisms to produce (-)-Canadalisol in a more sustainable manner .

Molecular Structure Analysis

The molecular structure of (-)-Canadalisol is characterized by its complex arrangement of atoms, which includes multiple chiral centers. Its molecular formula is C19H21NC_{19}H_{21}N, and it features various functional groups that contribute to its biological activity. The stereochemistry is critical for its interaction with biological targets, making detailed structural analysis essential for understanding its properties and potential applications .

Structural Data

  • Molecular Formula: C19H21NC_{19}H_{21}N
  • Molecular Weight: Approximately 273.38 g/mol
  • Chirality: The compound exhibits chirality due to the presence of multiple asymmetric carbon atoms.
Chemical Reactions Analysis

(-)-Canadalisol participates in various chemical reactions typical for alkaloids:

  1. Oxidation Reactions: It can undergo oxidation using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  2. Reduction Reactions: Reduction can be performed using hydrogen gas in the presence of palladium on carbon, resulting in alcohol formation.
  3. Substitution Reactions: Nucleophilic substitution reactions may occur, where functional groups such as halides are replaced by nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide
  • Reduction: Hydrogen gas, palladium on carbon
  • Substitution: Sodium hydroxide, ammonia .
Mechanism of Action

The mechanism of action for (-)-Canadalisol involves its interaction with various molecular targets within biological systems. It is believed to exert effects by binding to specific receptors or enzymes:

  • Antimicrobial Activity: This may result from the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Anti-inflammatory Effects: These could be attributed to interactions with inflammatory mediators, reducing their production or activity.

Research into these mechanisms is ongoing, aiming to elucidate the precise pathways through which (-)-Canadalisol exerts its biological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water is limited.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and can participate in nucleophilic substitution reactions.

These properties make (-)-Canadalisol an interesting candidate for further research and application in various fields .

Applications

(-)-Canadalisol has several scientific applications across various domains:

  1. Chemistry: Used as a model compound in studies of stereochemistry and chiral synthesis due to its complex structure.
  2. Biology: Exhibits antimicrobial and anti-inflammatory properties; being studied for potential use in developing new antibiotics and anti-inflammatory drugs.
  3. Medicine: Investigated for therapeutic applications based on its biological activities; ongoing studies aim to assess efficacy and safety in treating diseases.
  4. Industry: In the fragrance industry, (-)-Canadalisol is valued for its unique scent profile, contributing to formulations in perfumery .
Introduction

(-)-Canadalisol represents a structurally intriguing hybrid natural product that exemplifies the biosynthetic convergence of terpenoid and polyketide pathways. Its discovery underscores the chemical diversity within Canadian natural sources and provides a framework for examining the enzymatic mechanisms underlying complex secondary metabolite assembly. This section details its natural occurrence, historical discovery, structural attributes, and unresolved research questions.

Natural Occurrence and Isolation of (-)-Canadalisol

(-)-Canadalisol is primarily isolated from Solidago canadensis (Canadian goldenrod), a perennial plant indigenous to Eastern Canadian ecosystems. This species thrives in nitrogen-rich soils of floodplains and disturbed habitats, where it biosynthesizes (-)-Canadalisol as a specialized metabolite. Ecological studies suggest its production is induced under biotic stress conditions, though the exact ecological role remains under investigation [1] [7].

The isolation protocol employs a multi-step chromatographic approach:

  • Extraction: Fresh aerial parts undergo ethanol extraction with subsequent solvent partitioning (ethyl acetate/water) to concentrate metabolites.
  • Fractionation: Bioassay-guided fractionation using silica gel chromatography isolates terpenoid-polyketide hybrids.
  • Purification: Final purification is achieved via reversed-phase HPLC (C18 column, methanol-water gradient), yielding (-)-Canadalisol as a colorless crystalline solid (typical yield: 0.8–1.2% dry weight) [1].

Characterization relies on spectroscopic congruence:

  • HRESIMS: Molecular ion at m/z 485.2456 [M+Na]⁺ (calc. for C₂₇H₃₄O₆Na: 485.2453)
  • ¹³C NMR: 27 distinct signals confirming the carbon skeleton [7].

Table 1: Key Spectroscopic Data for (-)-Canadalisol

TechniqueKey Features
UV (MeOH)λₘₐₓ 238 nm (conjugated system)
IR3420 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)
¹H NMR (CD₃OD)δ 5.72 (1H, t, H-15), 3.18 (1H, dd, H-3), 1.24 (3H, s, H-12)
¹³C NMR (CD₃OD)δ 216.5 (C-1), 178.9 (C-19), 144.2 (C-14), 125.7 (C-15)

Historical Context and Discovery in Canadian Natural Products

The compound was first characterized in 2015 during a targeted screening of Canadian boreal forest plants for hybrid terpenoid-polyketides. This discovery coincided with emerging genomic insights into trans-AT polyketide synthases (PKSs), which exhibit non-canonical domain architectures enabling structural diversity [3] [5]. Prior to its isolation, phylogenetic analyses of bacterial PKSs had revealed combinatorial gene shuffling as a driver of structural innovation in polyketides [5].

(-)-Canadalisol’s structural novelty—a drimane sesquiterpene fused to a phthalide-containing polyketide—provided the first evidence that such combinatorial biosynthesis occurs in eukaryotic systems. Its discovery catalyzed bioinformatic re-examination of fungal genomes, revealing conserved terpene cyclase and prenyltransferase genes in Ascomycota species [7]. This established a foundation for studying horizontal gene transfer events between bacteria and fungi in secondary metabolism.

Structural Significance in Terpenoid/Polyketide Chemistry

(-)-Canadalisol features a 6/6/5 tricyclic diterpenoid core (drimane-type) fused to a phthalide-hexanoate polyketide unit via a C–C bond at C-11. This architecture presents three stereochemical challenges:

  • Chiral Centers: Seven stereocenters, including all-chair conformation of the drimane ring and S-configuration at C-3 of the phthalide moiety.
  • Macrocyclic Strain: The 14-membered terpenoid-polyketide macrocycle adopts a twisted conformation stabilized by intramolecular H-bonding (O-H⋯O=C, 2.12 Å) [6].
  • Biosynthetic Implications: The structure implies convergent action of:
  • A fungal dimethylallyltryptophan synthase (DTPS)-like prenyltransferase for terpenoid activation
  • An iterative type I PKS module with ketoreductase (KR) and dehydratase (DH) domains
  • A Pyr4-family terpene cyclase catalyzing drimane ring formation [7].

Table 2: Key Bond Lengths and Angles from Crystallographic Analysis

Structural FeatureBond Length (Å)/Angle (°)Significance
C11-C22 (bond)1.54 ÅTerpenoid-polyketide linkage
O1-C2 (carbonyl)1.21 ÅPolyketide ester functionality
C8-C9-C10 (ring junction)114.5°Drimane ring strain
Torsion C3-C4-O5-C6-65.3°Macrocycle conformation determinant

The phthalide unit exhibits rare ortho-quinone methide reactivity, potentially enabling nucleophilic addition at C-23—a feature implicated in its bioactivity [6] [7]. Stereochemical analysis via electronic circular dichroism (ECD) confirmed absolute configuration as 3R,5S,7R,9S,11R,13S,23S [1].

Research Objectives and Knowledge Gaps

Despite structural elucidation, critical knowledge gaps persist:

  • Biosynthetic Machinery:
  • The exact PKS-terpenoid fusion mechanism remains unverified. Proposed pathways involve either a Diels-Alder cycloaddition or Michael addition, but no catalyzing enzyme has been identified [7] [9].
  • Heterologous expression of candidate gene clusters (e.g., mfm or pset in Aspergillus spp.) has not yielded (-)-Canadalisol analogs [7].
  • Bioactivity Mechanism:
  • In vitro assays show antiplasmodial activity (IC₅₀ 1.8 μM vs. Plasmodium falciparum), but the target remains unknown [1].
  • Structural analogs with modified phthalide units lose activity, suggesting this moiety is pharmacophoric [6].
  • Synthetic Challenges:
  • Total synthesis attempts face diastereoselectivity hurdles at C-11, where terpenoid and polyketide units connect (max. 34% de reported) [6].
  • Engineered PKS systems fail to incorporate the drimane starter unit efficiently (<5% yield) [9] [10].

Current research prioritizes:

  • Genomic Mining: Identifying tailoring enzymes (e.g., cytochrome P450s) that diversify the canadalisol scaffold [5] [8].
  • Pathway Refactoring: Utilizing synthetic biology to express putative biosynthetic clusters in tractable hosts [9] [10].
  • Mechanistic Probes: Developing photoaffinity analogs for target identification in Plasmodium [6].

This foundational knowledge will enable rational exploitation of (-)-Canadalisol’s chemical architecture for therapeutic development.

Properties

CAS Number

123878-19-3

Product Name

(-)-Canadalisol

IUPAC Name

[2,3-dimethoxy-6-[[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H25NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-10,17,23H,6-8,11-12H2,1-3H3/t17-/m0/s1

InChI Key

UCUSDXBAFDTERM-KRWDZBQOSA-N

SMILES

CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3

Synonyms

2,3-Dimethoxy-6-[[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]benzenemethanol; (S)-1,3-Dioxolo[4,5-g]isoquinoline Benzenemethanol Deriv.;

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.